Etomidoline

Description

Historical Overview of Chemical Entity Exploration

The exploration of heterocyclic compounds, organic molecules containing atoms of at least two different elements in their rings, is a cornerstone of medicinal chemistry. mdpi.com Among these, the isoindoline (B1297411) scaffold has garnered significant attention from scientists. researchgate.net Isoindoline is a bicyclic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org While unsubstituted isoindoline is not commonly encountered, its derivatives are found in numerous natural products and have become crucial components in a variety of synthetic drugs. researchgate.netwikipedia.org

The history of isoindoline-related research is highlighted by the development of Thalidomide (B1683933) in the 1950s. mdpi.comresearchgate.net Originally marketed as a sedative, its tragic teratogenic effects led to its withdrawal but also spurred intense investigation into the biological activities of its core structure, an isoindoline-1,3-dione (also known as a phthalimide (B116566) ring). mdpi.comnih.govbeilstein-journals.org This research ultimately led to the repurposing of thalidomide and the development of related analogues like Lenalidomide and Pomalidomide for treating conditions such as multiple myeloma. mdpi.comnih.govbeilstein-journals.org

Over the decades, research has expanded to explore a wide array of substituted isoindolines, revealing a remarkable range of biological activities and cementing the isoindoline core as a privileged scaffold in drug discovery. researchgate.net

Academic Significance and Research Rationale

The academic and pharmaceutical interest in the isoindoline moiety is driven by its versatile biological and pharmacological properties. mdpi.com Compounds containing this structure have demonstrated a wide spectrum of activities, including anti-inflammatory, antiviral, analgesic, anticancer, and antihypertensive effects. mdpi.comjmchemsci.com

The rationale for the continued study of isoindoline derivatives is multifaceted:

Proven Therapeutic Value: Several clinically approved drugs contain the isoindoline core, validating its importance as a pharmacophore. mdpi.com

Structural Versatility: The isoindoline ring system can be readily functionalized at various positions, allowing chemists to synthesize large libraries of compounds and fine-tune their pharmacological properties. wikipedia.org

Broad Biological Activity: The ability of isoindoline-based molecules to interact with a diverse range of biological targets makes them attractive for developing treatments for numerous diseases, from cancer to neurodegenerative disorders like Alzheimer's. mdpi.comnih.govnih.gov

Natural Occurrence: The presence of the isoindoline substructure in naturally occurring alkaloids provides a starting point and inspiration for the design of new synthetic drugs. wikipedia.orgnih.gov

Recent research continues to uncover new applications. For example, novel isoindoline analogues have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target for cancer immunotherapy. acs.org Other studies focus on designing isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease therapy. nih.govnih.gov

Structural Framework of Etomidoline and its Core Isoindoline Moiety

Specific structural information for "this compound" is available in databases like PubChem, which lists its molecular formula as C23H29N3O2. nih.gov However, without primary research literature, detailed analysis of its synthesis and properties is not possible.

The core structural component specified is the isoindoline moiety . This is a bicyclic system where a benzene ring is fused to a pyrrolidine (B122466) ring (a five-membered ring containing one nitrogen atom). researchgate.net Its structure is isomeric with indoline, differing in the position of the nitrogen atom within the five-membered ring. wikipedia.org

Key Structural Features of the Isoindoline Core:

Bicyclic System: Comprises a benzene ring and a pyrrolidine ring.

Nitrogen Atom: Located at position 2 of the five-membered ring. wikipedia.org

Aromaticity: The fused benzene ring confers aromatic character to part of the molecule.

Derivatives of this core are often categorized based on the oxidation state of the five-membered ring, leading to important subclasses such as:

Isoindolinones: Contain one carbonyl group (C=O) on the five-membered ring.

Isoindoline-1,3-diones (Phthalimides): Contain two carbonyl groups on the five-membered ring. mdpi.com This is the scaffold found in Thalidomide and its analogues. wikipedia.org

The versatility of the isoindoline scaffold allows for substitutions at various positions, which dictates the molecule's three-dimensional shape, chemical properties, and ultimately its biological activity. wikipedia.org

Research Findings on Isoindoline Derivatives

The following tables summarize the diverse applications and research findings related to the isoindoline scaffold, which constitutes the core of the requested subject.

Table 1: Pharmacological Activities of Isoindoline-Based Compounds

| Pharmacological Activity | Example Compound Class / Specific Drug | Research Focus |

| Anti-cancer | Thalidomide, Lenalidomide, Pomalidomide | Treatment of multiple myeloma and leukemia. mdpi.com |

| Immunomodulatory | Lenalidomide | Modulation of the immune system. mdpi.com |

| Anti-inflammatory | Indoprofen | Inhibition of inflammatory pathways. jmchemsci.com |

| Analgesic (Pain Relief) | N-substituted phthalimide derivatives | Development of non-steroidal analgesics. mdpi.comresearchgate.net |

| Antihypertensive | Chlorthalidone | Treatment of hypertension and edema. mdpi.com |

| Antiviral | Various isoindoline derivatives | Inhibition of viral replication. jmchemsci.com |

| Neuroprotective | Isoindoline-1,3-dione hybrids | Inhibition of acetylcholinesterase for Alzheimer's disease. nih.govnih.gov |

| Anxiolytic (Anti-anxiety) | Pazinaclone, Pagoclone | Treatment of anxiety disorders. jmchemsci.com |

Table 2: Selected Clinically Relevant Isoindoline-Containing Drugs

| Drug Name | Core Structure | Primary Indication |

| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Erythema Nodosum Leprosum. mdpi.com |

| Lenalidomide | Isoindolin-1-one | Multiple Myeloma. mdpi.com |

| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema. mdpi.com |

| Mazindol | Isoindoline | Short-term treatment of obesity. mdpi.com |

Structure

2D Structure

3D Structure

Properties

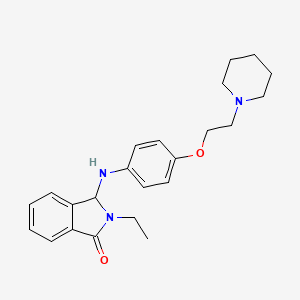

IUPAC Name |

2-ethyl-3-[4-(2-piperidin-1-ylethoxy)anilino]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-2-26-22(20-8-4-5-9-21(20)23(26)27)24-18-10-12-19(13-11-18)28-17-16-25-14-6-3-7-15-25/h4-5,8-13,22,24H,2-3,6-7,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIONVBQFUNVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OCCN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048800 | |

| Record name | Etomidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21590-92-1 | |

| Record name | 2-Ethyl-2,3-dihydro-3-[[4-[2-(1-piperidinyl)ethoxy]phenyl]amino]-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomidoline [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etomidoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMIDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFS7G78GYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Etomidoline and Isoindoline (B1297411) Derivatives

Another versatile method for constructing the isoindolinone skeleton is through the functionalization of 2-alkyl-N-substituted benzamides. A copper-catalyzed sp3 C-H functionalization provides an efficient route to various isoindolinones. This approach avoids the need for pre-halogenated substrates and the use of more expensive or toxic transition metals like palladium, tin, or carbon monoxide gas. semanticscholar.org

Furthermore, palladium-catalyzed C-H carbonylation of primary benzylamines, where the amino group acts as a chelating group, can produce benzolactams, including the isoindolinone scaffold, under atmospheric pressure of carbon monoxide. semanticscholar.org These established pathways provide a solid foundation for the synthesis of this compound and a wide array of its derivatives.

Strategies for Structural Modification and Analog Synthesis

The development of analogs is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For isoindolinone-containing molecules like this compound, several strategies for structural modification and analog synthesis have been explored, with a significant focus on rational design and stereochemical control.

Rational Design Approaches for Analog Development

Rational drug design for compounds structurally related to this compound, such as etomidate (B1671615) and its analogs, has been a key strategy to enhance therapeutic indices. A primary goal in the design of etomidate analogs has been to mitigate unwanted side effects, such as adrenocortical suppression, while retaining the desired hypnotic activity. mdpi.com Two prominent rational design strategies have emerged from this research.

The first approach focuses on reducing the binding affinity to off-target enzymes . For instance, etomidate is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for steroid biosynthesis. By modifying the chemical structure to decrease its interaction with this enzyme, it is possible to design analogs with reduced adrenocortical toxicity. mdpi.com This can be achieved by altering substituents on the aromatic ring or modifying the ester side chain, which have been identified as key structural elements influencing this off-target activity. nih.gov

The second strategy involves the design of "soft drugs" . These are compounds that are designed to undergo rapid and predictable metabolism to inactive and non-toxic metabolites. google.com For etomidate analogs, this has been achieved by introducing ester moieties that are susceptible to rapid hydrolysis by plasma and tissue esterases. This leads to a shorter duration of action and a quicker recovery profile, which can be advantageous in certain clinical settings. google.com These rational design principles are directly applicable to the development of novel this compound analogs with improved safety and efficacy profiles.

Stereochemical Considerations in Synthesis and Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and this is particularly true for chiral molecules interacting with biological targets like receptors and enzymes. nih.govmdpi.com For etomidate, which is structurally related to potential chiral analogs of this compound, the biological activity is highly stereoselective. The R-(+)-enantiomer of etomidate is significantly more potent as a hypnotic agent compared to its S-(-)-enantiomer. researchgate.net This difference in potency underscores the importance of the three-dimensional arrangement of atoms for effective interaction with its target, the GABA-A receptor. researchgate.net

This pronounced stereoselectivity has significant implications for the synthesis of chiral this compound analogs. The development of stereoselective synthetic routes is crucial to ensure the production of the desired enantiomer in high purity, thereby maximizing therapeutic efficacy and minimizing potential off-target effects or lower activity of the other enantiomer. mdpi.comacgpubs.org A study on modifications around etomidate's chiral carbon revealed that the R-enantiomer is also a more potent suppressor of adrenocortical steroid biosynthesis than the S-enantiomer. acgpubs.org This suggests that strategic design of S-enantiomer analogs with enhanced anesthetic potency could be an alternative approach to developing agents with a better safety profile. mdpi.com

Advanced Synthetic Techniques for Related Heterocycles

The synthesis of isoindolinones and related heterocyclic systems has benefited from the development of modern and advanced synthetic methodologies. These techniques offer improvements in efficiency, selectivity, and environmental impact compared to more traditional methods.

One significant advancement is the development of transition-metal-free synthetic protocols . These methods are highly desirable as they avoid the use of potentially toxic and expensive heavy metals. sciforum.net An example of such a method is the intramolecular cyclization of N-methoxybenzamides under metal-free conditions, which allows for the construction of isoindolinones with high regioselectivity and 100% atom economy. prepchem.com

Electrophilic cyclization represents another powerful and mild method for the regioselective and stereoselective synthesis of isoindolin-1-ones. The reaction of o-(1-alkynyl)benzamides with electrophilic halogenating agents such as iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS) provides a variety of substituted isoindolin-1-ones in good to excellent yields under very mild conditions. This methodology is tolerant of various functional groups and has been successfully applied to the synthesis of biologically active alkaloids.

The application of microwave-assisted synthesis has also been reported to accelerate the construction of isoindolinone derivatives. A ligand-free, palladium-catalyzed domino C-C/C-N coupling reaction can be performed under microwave irradiation to produce diverse isoindolinone structures in moderate to good yields and with high stereoselectivity. These advanced techniques provide powerful tools for the efficient and versatile synthesis of this compound and its analogs.

Molecular Mechanisms of Action and Target Interactions

Enzyme Modulation and Inhibition

The interaction of Etomidoline with cellular enzymes is a key aspect of its molecular profile. Unlike some of its structural analogs, its primary interactions are not characterized by direct, potent inhibition of steroidogenic enzymes but rather through the modulation of nuclear receptors that regulate enzyme expression.

Cytochrome P450 Enzyme Interactions (e.g., 11β-Hydroxylase/CYP11B1)

Current research indicates that this compound's primary interaction with the Cytochrome P450 (CYP) system is indirect, mediated through the Pregnane (B1235032) X Receptor (PXR). nih.gov

Pregnane X Receptor (PXR) Agonism : this compound has been identified as a selective agonist of PXR, a nuclear receptor that functions as a sensor for foreign or toxic substances. nih.gov The primary role of PXR is to up-regulate the expression of proteins involved in the detoxification and metabolism of these substances. wikipedia.org

Induction of CYP3A4 : A principal target gene regulated by PXR is CYP3A4, which encodes a crucial Phase I metabolic enzyme responsible for the breakdown of a large percentage of clinically used drugs. nih.gov By activating PXR, this compound can induce the expression of CYP3A4. This was demonstrated in studies where this compound significantly induced CYP3A4 mRNA expression in metabolically competent HepaRG cells, an effect that was absent in PXR-knockout cells. nih.gov This confirms that this compound's effect on CYP3A4 is mediated through PXR activation. nih.gov

Interaction with 11β-Hydroxylase (CYP11B1) : There is no direct evidence to suggest that this compound is a potent inhibitor of 11β-hydroxylase (CYP11B1). This is a significant point of differentiation from its structural analog, Etomidate (B1671615), which is a well-documented, potent inhibitor of this enzyme. nih.govnih.govpatsnap.com Etomidate's inhibition of CYP11B1 blocks the final step in cortisol synthesis, leading to adrenocortical suppression. nih.govpatsnap.com The mechanism involves the basic nitrogen in Etomidate's imidazole (B134444) ring binding with high affinity to the heme group within the CYP11B1 enzyme. nih.gov

Other Enzyme Targets

Beyond its PXR-mediated effects on CYP3A4, specific interactions of this compound with other enzyme targets are not well-characterized in publicly available scientific literature. Its designation as a "selective" PXR agonist suggests that it may have limited off-target enzymatic activity at the concentrations studied. nih.gov

Intracellular Signaling Pathway Perturbations

This compound's activity as a PXR agonist directly involves the perturbation of specific intracellular signaling pathways. ku.edunih.gov

The PXR signaling cascade is a multi-step process:

Ligand Binding : this compound, as a lipophilic compound, enters the cell and binds to the ligand-binding domain of PXR located in the cytoplasm. ku.edu

Heterodimerization : Upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.org

Nuclear Translocation : This this compound-PXR/RXR complex translocates from the cytoplasm into the nucleus. frontiersin.org

DNA Binding and Gene Transcription : Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements, which are present in the promoter regions of target genes like CYP3A4. wikipedia.org

Modulation of Gene Expression : This binding event initiates the recruitment of coactivators and other transcriptional machinery, leading to an increase in the transcription of target genes. frontiersin.org This ultimately results in higher levels of proteins like the CYP3A4 enzyme, enhancing the cell's metabolic capacity. nih.govwikipedia.org

This pathway is a critical component of the body's defense against xenobiotics, and its activation by this compound represents a significant perturbation of cellular signaling to adapt to an external chemical stimulus. nih.gov

Comparative Mechanistic Studies with Related Compounds

| Feature | This compound | Etomidate |

| Primary Molecular Target | Pregnane X Receptor (PXR) Agonist nih.gov | GABA-A Receptor Positive Allosteric Modulator patsnap.comlongdom.orgdroracle.ai |

| Effect on CYP Enzymes | PXR-mediated induction of CYP3A4 nih.gov | Direct inhibition of CYP11B1 (11β-hydroxylase) nih.govnih.govpatsnap.com |

| Primary Pharmacological Effect | Muscle Relaxant nih.gov | Sedative-Hypnotic Anesthetic nih.govmhmedical.comnih.gov |

| Effect on Adrenal Steroidogenesis | Not documented to cause suppression | Potent suppression of cortisol synthesis nih.govpatsnap.comlongdom.org |

The key mechanistic divergence lies in their principal targets. Etomidate's primary anesthetic and sedative effects are due to its potentiation of GABA-A receptors in the central nervous system. patsnap.comlongdom.org Its well-known side effect of adrenal suppression is a direct consequence of inhibiting the CYP11B1 enzyme. nih.govnih.gov

In contrast, this compound has been characterized as a selective PXR agonist. nih.gov This interaction does not lead to sedation or direct enzyme inhibition in the same manner as Etomidate. Instead, it triggers a genomic response to upregulate metabolic enzymes. This fundamental difference in molecular targets—a nuclear receptor for this compound versus a neurotransmitter-gated ion channel and a steroidogenic enzyme for Etomidate—underpins their distinct pharmacological classifications and effects.

Further research has focused on developing other Etomidate analogs, such as MOC-etomidate, which are designed to retain the favorable hypnotic properties of Etomidate while minimizing the adrenocortical suppression by being susceptible to ultra-rapid metabolism, thus preventing significant interaction with CYP11B1. nih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Features and Essential Moieties

The chemical structure of etomidoline consists of an isoindoline (B1297411) backbone substituted with an ethyl group and a phenylamino (B1219803) group ontosight.ai. The phenylamino group is further substituted with a p-(beta-piperidinoethoxy) moiety ontosight.aiuni.lu. These distinct structural components are likely contributors to its pharmacological properties.

Pharmacophoric features represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response physionet.orgresearchgate.net. While a specific detailed pharmacophore model for this compound's myolytic activity was not extensively detailed in the search results, the presence of the isoindoline core, the ethyl substituent on the nitrogen, and the extended phenylamino chain with the terminal piperidine (B6355638) group are all likely essential moieties contributing to its activity ontosight.aiuni.lusolubilityofthings.com. The isoindoline moiety itself is recognized as a versatile scaffold in medicinal chemistry, and modifications to this core structure in other derivatives have been shown to influence biological activity . The 2-ethyl and 1-piperidyl groups in this compound provide specific steric and electronic properties that are considered significant for its biological activity solubilityofthings.com.

Identification of Key Structural Determinants for Biological Activity and Selectivity

The biological activity of this compound, including its smooth muscle relaxing effects and PXR agonism, is directly linked to its specific structural arrangement ncats.iotargetmol.comnih.gov. Studies on smooth muscle relaxation in guinea pig ileum showed that this compound, similar to benactyzine, shifted the dose-response curves for various stimulants to the right, and at higher concentrations, depressed the maximum response researchgate.net. This suggests an interaction with receptors or pathways involved in smooth muscle contraction. The ability of this compound to significantly depress the Ba²⁺−induced increase in cyclic AMP level indicates a potential mechanism involving the modulation of cyclic AMP pathways in smooth muscle cells researchgate.net.

More recently, this compound has been identified as a potentially selective agonist of the pregnane (B1235032) X receptor (PXR) nih.govresearchgate.netresearchgate.netresearchgate.netpatsnap.com. PXR is a nuclear receptor that plays a crucial role in regulating drug metabolism enzymes, particularly CYP3A4 nih.govresearchgate.net. Studies using a human PXR cell line demonstrated that this compound significantly induced CYP3A4 mRNA expression in a PXR-dependent manner nih.govresearchgate.netresearchgate.net. This agonistic activity highlights the importance of this compound's structure for interacting with the PXR ligand-binding domain nih.gov. The versatility of the PXR ligand-binding domain allows it to be modulated by a variety of compounds, and this compound's specific structure enables this interaction nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical and statistical relationships between the chemical structures of compounds and their biological activities researchgate.netresearchgate.net. These models can be used to predict the activity of new compounds based on their molecular features researchgate.netresearchgate.net.

While specific QSAR models developed solely for this compound were not detailed in the provided search results, the concept of QSAR has been applied in the broader context of identifying PXR activators, a class to which this compound belongs nih.govresearchgate.netresearchgate.netresearchgate.net. Studies aimed at identifying PXR agonists from compound libraries have utilized computational approaches, including QSAR modeling, to prioritize potential candidates based on their structural properties researchgate.netresearchgate.net. These QSAR models leverage molecular descriptors that capture various physicochemical and structural properties of chemicals to predict their interaction with PXR and subsequent activation researchgate.net.

The identification of this compound as a PXR agonist likely involved or could benefit from QSAR approaches that consider descriptors relevant to nuclear receptor binding and activation nih.govresearchgate.netresearchgate.net. Such models can help to understand which structural features and properties (e.g., lipophilicity, electronic distribution, steric bulk) are most influential in determining the potency and selectivity of PXR agonism drugcentral.orgebi.ac.uk. Although detailed QSAR parameters or models specifically for this compound's myolytic activity were not found, the principles of QSAR could similarly be applied to investigate the structural requirements for this effect by correlating structural variations with observed smooth muscle relaxation responses.

The use of QSAR in related studies on nuclear receptors and enzyme inhibition, where this compound's activity is relevant, underscores the potential for applying these computational methods to further delineate the SAR of this compound and guide the design of analogs with potentially improved or altered activity profiles researchgate.netnih.govresearchgate.net.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand, such as Etomidoline, to a protein target. nih.govnih.gov This method computationally places a ligand into the binding site of a protein and scores the resulting poses based on various algorithms that estimate the interaction energy.

Molecular docking enables the analysis of specific interactions between a ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. By predicting the binding mode, researchers can gain insights into how a compound like this compound might activate or modulate the activity of its target, such as PXR. Studies on related compounds or other PXR ligands, such as isorhamnetin (B1672294) or calcium channel blockers, have utilized molecular docking to understand their interactions with PXR's ligand-binding domain and identify key anchoring points like hydrogen bonds. nih.govnih.gov While specific detailed docking results for this compound binding to PXR were not extensively detailed in the reviewed literature, the application of this technique to PXR is well-established, given PXR's role as a target for various compounds and its large, flexible binding pocket. researchgate.netnih.govmdpi.com

In silico screening, often incorporating molecular docking, is a computational technique used to rapidly evaluate large libraries of compounds for potential activity against a specific target. nih.govresearchgate.netresearchgate.netresearchgate.net This approach can significantly reduce the time and cost associated with experimental screening. This compound was identified as a potential PXR activator through screening efforts, which can involve in silico components to prioritize compounds for experimental testing. nih.govresearchgate.netacs.org In silico methods can also be used in virtual library design to create and screen novel compounds with predicted favorable binding characteristics to a target like PXR. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of protein-ligand interactions over time, accounting for the flexibility of both the ligand and the protein. mdpi.commdpi.comyoutube.commdpi.comyoutube.com Unlike static docking, MD simulations allow researchers to observe the conformational changes that occur upon binding and assess the stability of the protein-ligand complex. dtu.dkmdpi.comyoutube.commdpi.com

MD simulations can be used to assess the stability of the complex formed between a ligand, such as this compound, and its receptor, like PXR, in a simulated physiological environment. dtu.dkmdpi.commdpi.com By simulating the system's behavior over nanoseconds to microseconds, researchers can evaluate the persistence of binding interactions and identify potential unbinding pathways. biorxiv.org Although specific MD studies detailing the stability of the this compound-PXR complex were not prominently featured in the search results, MD simulations are a standard tool for such assessments, particularly for flexible targets like PXR. nih.govmdpi.com

The binding of a ligand can induce conformational changes in a protein, which may be crucial for its activation or function. MD simulations allow for the study of these conformational dynamics. dtu.dkyoutube.com Given the known flexibility of the PXR ligand-binding domain, MD simulations would be valuable in understanding how this compound's binding affects the receptor's conformation and subsequently its activity. nih.govmdpi.com Studies on other protein-ligand systems have demonstrated the utility of MD in revealing important conformational changes upon binding. mdpi.com

Theoretical Calculations in Drug-Target Interactions

Beyond docking and MD simulations, various theoretical calculations are employed to further characterize drug-target interactions. These methods can provide more accurate estimates of binding affinities and delve into the energetic contributions of specific interactions. nih.govbakerlab.orgnih.govtum.dediva-portal.orgfrontiersin.orgchemrxiv.org

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Studies in animal models have been conducted to establish the ADME profile of ET-26 HCl. Following intravenous administration, the compound is rapidly cleared from plasma, with almost complete clearance occurring within four hours in rats. wikimedia.orgnih.gov The primary route of excretion for ET-26 HCl and its metabolites is via the kidney. nih.gov In beagle dogs, pharmacokinetic parameters demonstrated a linear relationship with the dosage administered. nih.gov

Metabolic Pathways and Metabolite Identification (e.g., Etomidate (B1671615) Acid)

The biotransformation of ET-26 HCl is complex, involving several metabolic pathways. The main reactions include hydrolysis, dehydrogenation, demethylation, and glucuronic acid conjugation. nih.gov The primary and main inactive metabolite generated through ester hydrolysis is ET-26-acid, also known as etomidate acid. wikimedia.orgroyalsocietypublishing.org In rats, this metabolite was found to have a higher plasma exposure than the parent drug. wikimedia.orgroyalsocietypublishing.org

Beyond simple hydrolysis, comprehensive analysis in liver microsomes from mice, rats, beagle dogs, monkeys, and humans has identified a total of eight new metabolites. nih.govroyalsocietypublishing.orgresearchgate.net This has led to the proposal of a hypothetical metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system, which includes dehydrogenation, hydroxylation, and demethylation reactions. royalsocietypublishing.orgresearchgate.netresearchgate.net For instance, one metabolite (M1) is suggested to be formed through oxygen-demethylation and desaturation, while another (M2) is an oxygen-demethylated metabolite. wikimedia.org

Characterization of Enzyme Systems Involved in Biotransformation

The metabolic conversion of ET-26 HCl is carried out by at least two major enzyme systems. Similar to its parent compound etomidate, which is rapidly hydrolyzed by hepatic esterases into an inactive carboxylic acid, ET-26 HCl undergoes ester hydrolysis. nih.govrug.nl

In addition to esterases, the cytochrome P450 (CYP) system plays a significant role in the biotransformation of ET-26 HCl, although this pathway remains less extensively studied. wikimedia.orgroyalsocietypublishing.org The identification of metabolites formed through oxidation reactions like hydroxylation, dehydrogenation, and demethylation points to the involvement of CYP enzymes in the metabolic clearance of the compound. nih.govroyalsocietypublishing.orgresearchgate.net

Pharmacodynamic Studies in Preclinical Animal Models

Preclinical pharmacodynamic studies in animal models, including rats and dogs, have demonstrated that ET-26 HCl produces a desirable sedative-hypnotic effect. nih.govpeerj.com Its pharmacodynamic profile is often compared to that of etomidate and propofol. In aged rats, ET-26 HCl showed an onset time for loss of the righting reflex (LORR) that was not significantly different from etomidate or propofol. However, the duration of this effect was significantly shorter than that of propofol. researchgate.netpeerj.com These studies indicate that ET-26 HCl is an effective sedative-hypnotic agent in preclinical models. peerj.com

In Vivo Investigations of Specific Biological Effects (e.g., gastrointestinal motor activity modulation, CNS effects)

Central Nervous System (CNS) Effects: The primary pharmacodynamic effect of ET-26 HCl is its sedative-hypnotic action on the CNS. nih.gov It is capable of crossing the blood-brain barrier to enhance the function of GABAa receptors, producing anesthetic effects. frontiersin.org In vivo studies confirm a rapid onset of general anesthesia. nih.gov Functional observational battery tests in rats showed reversible effects on motor activity, behavior, and coordination consistent with its anesthetic properties. nih.gov

Cardiovascular Effects: A key characteristic of ET-26 HCl in preclinical models is its high degree of hemodynamic stability, similar to etomidate. plos.orgscispace.comnih.gov In vivo studies in both healthy and hemorrhagic shock model rats showed no significant differences in heart rate or mean arterial pressure (MAP) between the ET-26 HCl and etomidate groups. plos.orgscispace.com Both agents induced a milder reduction in MAP compared to propofol. peerj.complos.org Similarly, studies in beagle dogs using echocardiography and electrocardiograms found no significant alterations in cardiac function or QT interval prolongation after administration. nih.gov

Respiratory Effects: ET-26 HCl demonstrates mild and reversible effects on the respiratory system. nih.gov In aged rats, administration of ET-26 HCl did not cause apnea, whereas apnea was observed in all rats that received propofol. researchgate.netpeerj.com

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

While comprehensive population PK/PD models for etomidate and its analogues are not abundant, some modeling has been applied in the preclinical and clinical evaluation of ET-26 HCl. researchgate.net A concentration-QTc (C-QTc) model analysis was used to evaluate the potential risk of QT interval prolongation. frontiersin.org This modeling, based on data from healthy subjects, predicted no risk of QT prolongation at clinical doses. researchgate.netfrontiersin.org The development of such models is crucial for understanding the relationship between drug concentration and its physiological effects, helping to predict outcomes and inform clinical development. frontiersin.org

Tissue Distribution and Protein Binding Studies in Preclinical Systems

Following intravenous administration in animal models, ET-26 HCl distributes rapidly to all tissues. nih.govresearchgate.net The highest concentrations of the parent compound have been found in fat and liver tissue in both rats and beagle dogs. nih.govnih.govresearchgate.net The major metabolite, ET-26-acid, also shows high concentrations in the liver, plasma, and kidney. nih.govresearchgate.net

The binding of ET-26 HCl to plasma proteins has been determined across several species using equilibrium dialysis. The plasma protein binding (PPB) rate varies, with the highest rate observed in mice and the lowest in humans. nih.govresearchgate.net

| Species | Binding Rate (%) |

|---|---|

| Mouse | 94.35 ± 1.15 |

| Rat | 83.03 ± 1.76 |

| Beagle Dog | 66.02 ± 4.10 |

| Monkey | 62.72 ± 3.56 |

| Human | 68.31 ± 5.16 |

| Parameter | ET-26 HCl | Etomidate | Propofol |

|---|---|---|---|

| Max. Decrease in MAP (mmHg) | 30.9 ± 8.1 | 23.8 ± 3.1 | 44.2 ± 6.7 |

| Duration of LORR (seconds) | 347.3 ± 49.0 | 489.8 ± 77.0 | 850.5 ± 77.4 |

| Apnea Observed | No | No | Yes |

Analytical Methodologies for Research Applications

Chromatography-Based Detection and Quantification Techniques

Chromatography is a fundamental tool in the analytical chemistry of etomidoline, enabling its separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques. Given the structural similarity between this compound and its close analog, etomidate (B1671615), analytical methods developed for etomidate are often adaptable for this compound research.

High-performance liquid chromatography is a widely utilized technique for the separation, identification, and quantification of compounds. In the context of this compound and related compounds, HPLC methods have been developed to achieve sensitive and specific measurements in various biological samples. These methods often employ a chiral stationary phase to resolve enantiomers, which is critical as different enantiomers may exhibit distinct pharmacological properties.

A typical HPLC method for the analysis of etomidate, adaptable for this compound, involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as methanol, and a buffer solution. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The validation of such methods typically demonstrates good linearity, precision, and accuracy over a defined concentration range.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiral stationary phase; C18 column (4.6 × 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol and phosphate (B84403) buffer (pH 7.0) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 240 nm (UV) | nih.gov |

| Linearity Range | 0.1 to 10 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

Ultra-performance liquid chromatography is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. UPLC systems are often coupled with mass spectrometry for enhanced specificity and sensitivity.

For the analysis of etomidate and its metabolites, a UPLC-MS/MS method has been developed for their simultaneous quantification in blood. This method employs a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. The use of an internal standard is crucial for accurate quantification.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 column | rcsb.orgnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate | rcsb.orgnih.gov |

| Run Time | 6 minutes | rcsb.orgnih.gov |

| Lower Limit of Quantification (LLOQ) - Etomidate | 2.5 ng/mL | rcsb.orgnih.gov |

| Lower Limit of Quantification (LLOQ) - Etomidate Acid | 7.5 ng/mL | rcsb.orgnih.gov |

| Linearity (r) | > 0.999 | rcsb.orgnih.gov |

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. bondxray.org It is considered the gold standard for the bioanalysis of small molecules in complex matrices. nih.gov LC-MS/MS methods for etomidate and its primary metabolite, etomidate acid, have been developed for various biological samples, including urine, liver, and kidney. h1.co

These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. h1.co The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode. rcsb.orgnih.gov The method's validation includes assessments of selectivity, precision, accuracy, recovery, and matrix effects. h1.co

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile | h1.co |

| Chromatographic Separation | Gradient elution over 9.01 minutes | h1.co |

| Calibration Range (Etomidate) | 0.5 to 50 ng/mL (urine) or ng/g (tissue) | h1.co |

| Calibration Range (Etomidate Acid) | 1 to 100 ng/mL (urine) or ng/g (tissue) | h1.co |

| Correlation Coefficient (R²) | > 0.9957 | h1.co |

| Limit of Detection (LOD) - Etomidate | 0.2 ng/mL (urine) or ng/g (tissue) | h1.co |

| Limit of Quantitation (LOQ) - Etomidate | 0.5 ng/mL (urine) or ng/g (tissue) | h1.co |

| Limit of Detection (LOD) - Etomidate Acid | 0.5 ng/mL (urine) or ng/g (tissue) | h1.co |

| Limit of Quantitation (LOQ) - Etomidate Acid | 1 ng/mL (urine) or ng/g (tissue) | h1.co |

Spectroscopic and Diffraction Characterization Methods

To gain a deeper understanding of this compound's molecular structure and its interactions with biological targets, spectroscopic and diffraction methods are indispensable. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and dynamics of molecules in solution, while X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a crystalline state, including ligand-protein complexes.

Nuclear magnetic resonance spectroscopy is a powerful technique for elucidating the structure of organic molecules and studying their interactions. In the context of this compound-related compounds, NMR has been used to investigate their binding to lipid bilayers, which can serve as a model for cell membranes.

Physicochemical studies on the binding of etomidate to lipid bilayers have been conducted using various NMR techniques. researchgate.net Results from 13C NMR and 1H Nuclear Overhauser Effect (NOE) experiments have suggested that the drug molecules are located near the terminal end of the hydrocarbon chains of the lipid molecules. researchgate.net Furthermore, 31P NMR experiments have indicated that the presence of etomidate can alter the normal lamellar structure of dipalmitoyl phosphatidyl choline (B1196258) (DPPC) vesicles into a hexagonal (HII) type. researchgate.net These findings have led to the proposal of a model for the drug-lipid binding. researchgate.net

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules, including how a ligand like this compound binds to its protein target at an atomic level. This method relies on the diffraction of X-rays by a single crystal of the protein-ligand complex. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed model of the molecular structure can be built.

While a specific crystal structure of this compound in a complex with its protein target is not publicly available, studies on its analog, etomidate, provide significant insights. Etomidate is known to bind to the γ-aminobutyric acid type A (GABAA) receptor. nih.gov Photolabeling studies using a photoreactive analog of etomidate have identified amino acids that contribute to its binding site on the GABAA receptor. h1.co These studies have localized the binding pocket to the transmembrane domain at the interface between the beta and alpha subunits. h1.co More recently, a cryo-electron microscopy (cryo-EM) structure of the Torpedo nicotinic acetylcholine (B1216132) receptor in complex with etomidate has been determined, providing further structural details of how this class of compounds interacts with pentameric ligand-gated ion channels. rcsb.org

The general workflow for determining the crystal structure of a protein-ligand complex involves several key steps:

Crystallization: Growing well-ordered crystals of the protein in complex with the ligand. This can be achieved through co-crystallization or by soaking the ligand into pre-formed protein crystals.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction data.

Structure Solution and Refinement: Processing the diffraction data to obtain an electron density map and building and refining an atomic model of the protein-ligand complex.

These structural studies are crucial for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity.

Validation of Analytical Methods in Research Contexts

The validation of analytical methods is a fundamental requirement in research applications to ensure the reliability, quality, and consistency of experimental results. hilarispublisher.com For a compound like this compound, rigorous validation demonstrates that a specific analytical procedure is suitable for its intended purpose, which is the accurate and precise quantification in a given biological matrix. nih.govresearchgate.net The process involves assessing several key performance characteristics to establish the method's capabilities and limitations. jddtonline.info

Key validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.gov For novel compounds or analogs, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed due to their high sensitivity and selectivity. nih.govnih.gov Research into etomidate analogs has led to the validation of high-throughput screening methods, providing a framework for the type of data required for robust analytical characterization. nih.gov

Detailed Research Findings

A study focused on developing a rapid screening method for etomidate and its analogs in hair samples utilized thermal desorption–electrospray ionization–tandem mass spectrometry (TD-ESI-MS/MS). The validation of this method provides insight into the performance characteristics achievable for these types of compounds. nih.gov The method was assessed for sensitivity (LOD), reproducibility (precision), and the influence of the biological matrix (matrix effect). nih.gov

The precision, which measures the closeness of repeated measurements, was evaluated through intra- and inter-day studies. The matrix effect, which assesses the suppressive or enhancing effect of the biological matrix on the analyte's signal, was also quantified. nih.gov Such evaluations are critical because the complex nature of biological samples can interfere with accurate quantification. uab.edu

The following tables summarize the validation data for etomidate analogs from the described research, demonstrating the method's performance.

Table 1: Method Sensitivity for Etomidate Analogs in Hair This table shows the Limit of Detection (LOD) for four etomidate analogs using a TD-ESI-MS/MS method. The low LOD values indicate high sensitivity of the method. nih.gov

| Compound | Limit of Detection (LOD) (ng/mg) |

| Etomidate Analog 1 | 0.2 |

| Etomidate Analog 2 | 0.1 |

| Etomidate Analog 3 | 0.1 |

| Etomidate Analog 4 | 0.1 |

Table 2: Precision and Matrix Effect Data for Etomidate Analogs This table presents the intra-day and inter-day precision, expressed as Relative Standard Deviation (%RSD), along with the matrix effect for the etomidate analogs. The low %RSD values indicate good reproducibility. nih.gov

| Compound | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Matrix Effect (%) |

| Etomidate Analog 1 | <19.3% | <18.5% | 0.8% - 19.6% |

| Etomidate Analog 2 | <17.8% | <16.9% | 1.2% - 18.9% |

| Etomidate Analog 3 | <18.5% | <17.7% | 2.5% - 19.1% |

| Etomidate Analog 4 | <19.1% | <18.2% | 1.7% - 19.4% |

Beyond these parameters, a full validation study would also establish linearity across a specified range, accuracy (closeness to the true value), and the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govwordpress.com

Stability testing is another critical component of method validation, ensuring that the analyte remains unchanged during sample handling and storage. chromatographyonline.comchromatographyonline.com This involves subjecting the analyte in the biological matrix to various conditions, such as several freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures, to confirm that its concentration does not degrade over time. europa.eu

Theoretical and Hypothesized Biological Roles

Insights Derived from Analog Research on Core Biological Actions

Etomidoline's structural similarity to the well-established intravenous anesthetic agent, etomidate (B1671615), provides a foundational framework for understanding its potential biological activities. Research on etomidate and other analogs has elucidated key mechanisms of action that are hypothesized to be shared by this compound.

The primary mechanism of action for etomidate is its potent, positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, etomidate increases the influx of chloride ions into neurons, leading to hyperpolarization and a subsequent decrease in neuronal excitability. This action is responsible for its sedative and hypnotic effects. It is theorized that this compound engages with the GABA-A receptor in a similar fashion to produce its anesthetic properties.

Furthermore, etomidate is recognized for its hemodynamic stability, causing minimal depression of the cardiovascular system compared to other anesthetic agents. Preclinical and clinical studies have shown that etomidate has a limited effect on myocardial contractility and peripheral vascular resistance. This characteristic is particularly advantageous in patients with compromised cardiovascular function. Based on these findings with its analog, this compound is hypothesized to exhibit a similar favorable cardiovascular profile.

Another significant aspect of etomidate's biological action is its transient and reversible inhibition of adrenal steroidogenesis, specifically the enzyme 11β-hydroxylase. This leads to a temporary suppression of cortisol and aldosterone (B195564) synthesis. While this effect can be a concern in critically ill patients, it is a well-documented action of the imidazole (B134444) class of anesthetics. Research into etomidate analogs, such as ET-26, has focused on mitigating this adrenocortical suppression while retaining the desirable anesthetic and hemodynamic properties.

Emerging Mechanistic Hypotheses from Preclinical Observations

Preclinical investigations into this compound, referred to in some studies as ET-26 hydrochloride, have begun to provide direct evidence of its biological effects and have led to the formulation of new mechanistic hypotheses. A notable preclinical study in aged rats compared the effects of ET-26 HCl with etomidate and propofol.

This research confirmed that ET-26 HCl is an effective sedative-hypnotic agent. The study also provided crucial insights into its comparative effects on cardiovascular and respiratory functions, as well as its impact on adrenocortical suppression.

The findings from this preclinical study are summarized in the tables below:

Table 1: Comparative Cardiovascular Effects

| Parameter | Etomidate | ET-26 HCl | Propofol |

|---|---|---|---|

| Maximum Decrease in Mean Arterial Pressure (mmHg) | 23.8 ± 3.1 | 30.9 ± 8.1 | 44.2 ± 6.7 |

Table 2: Adrenocortical Suppression

| Compound | Degree of Adrenocortical Suppression |

|---|---|

| ET-26 HCl | Mild |

| Etomidate | Significant |

These preclinical observations have led to the hypothesis that this compound possesses a more favorable safety profile than etomidate, particularly concerning adrenocortical function. The data suggests that while it retains the potent sedative-hypnotic and hemodynamically stable characteristics of its parent compound, it may cause significantly less suppression of the adrenal cortex. This has led to the emerging hypothesis that this compound's molecular structure has been optimized to selectively interact with GABA-A receptors to a greater extent than with the enzymes involved in steroidogenesis. Further research is needed to fully elucidate the precise molecular interactions that underpin these observed differences.

Future Directions and Advanced Research Perspectives

Exploration of Novel Molecular Targets and Pathways

Recent research has identified Etomidoline as a selective agonist for the Pregnane (B1235032) X Receptor (PXR), a significant finding that opens new avenues for investigation beyond its known function as a muscle relaxant. nih.gov PXR is a nuclear receptor primarily known for regulating the expression of genes involved in drug metabolism and transport, most notably the cytochrome P450 enzyme CYP3A4. nih.gov Studies have demonstrated that this compound can induce the expression of CYP3A4 mRNA in liver cells, confirming its activity as a PXR agonist. nih.gov This selective activation of PXR is a unique characteristic among thousands of compounds screened, suggesting this compound could be a valuable tool for research into PXR-mediated drug interactions and safety. nih.gov

Beyond its well-characterized role in xenobiotic metabolism, PXR has been implicated in a variety of other physiological processes, including energy homeostasis, inflammation, and cell proliferation. nih.gov The discovery of this compound as a selective PXR agonist encourages further exploration into its potential effects on these pathways. Future research should aim to elucidate the full spectrum of genes and signaling cascades modulated by this compound through PXR activation in various cell types and tissues. Investigating its impact on inflammatory responses, lipid metabolism, and cell cycle regulation could reveal novel therapeutic applications or previously uncharacterized biological functions.

Additionally, while PXR is a key target, the possibility of other molecular interactions cannot be entirely dismissed. Earlier literature describes this compound as a synthetic antispasmodic, suggesting potential effects on pathways controlling smooth muscle contraction. ncats.io Further investigation is warranted to identify the specific receptors or ion channels responsible for its antispasmodic activity and to understand how this may or may not be related to its PXR agonism.

Application of "-Omics" Technologies (e.g., proteomics, metabolomics) in Mechanistic Elucidation

To gain a more comprehensive understanding of this compound's mechanism of action, the application of "-omics" technologies is a critical future direction. While specific proteomic and metabolomic studies on this compound are not yet widely published, these approaches offer powerful tools for unbiased, system-wide analysis of its cellular effects.

Proteomics , the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications following this compound treatment. nih.gov Techniques such as mass spectrometry-based proteomics could reveal the downstream protein networks affected by PXR activation, providing a detailed map of the cellular response. nih.gov This could help to identify previously unknown protein targets or pathways modulated by this compound.

Metabolomics , the systematic study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. nih.gov By analyzing the metabolic profiles of cells or biological fluids after exposure to this compound, researchers could identify specific metabolic pathways that are altered. nih.govnih.gov This could be particularly insightful for understanding the consequences of PXR activation on endogenous and xenobiotic metabolism.

Development of Advanced Preclinical Models for Mechanistic Studies

The development and utilization of advanced preclinical models are essential for in-depth mechanistic studies of this compound. While general principles of preclinical animal models are well-established for assessing the in vivo relevance of in vitro findings, specific models for investigating the nuanced effects of a selective PXR agonist like this compound are a key future requirement. nih.govmdpi.com

Future research would benefit from the use of genetically engineered mouse models, such as PXR-knockout or humanized PXR-transgenic mice. These models would be invaluable for definitively confirming which of this compound's effects are PXR-dependent and for exploring its physiological and potential toxicological impacts in a whole-organism context. nih.gov For example, using a PXR-knockout model would allow researchers to investigate whether the antispasmodic properties of this compound are mediated through PXR or an alternative pathway.

In addition to animal models, three-dimensional (3D) cell culture systems, such as spheroids or organoids, represent a promising avenue for preclinical investigation. These models more accurately recapitulate the complex microenvironment of tissues compared to traditional 2D cell cultures, offering a more physiologically relevant in vitro system for studying the effects of this compound on cellular function and gene expression.

The data generated from these advanced preclinical models will be crucial for translating the in vitro findings on this compound into a better understanding of its potential in vivo applications and effects.

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach that integrates computational and experimental methodologies will be pivotal for a comprehensive understanding of this compound's molecular interactions and biological effects. Computational methods, such as molecular docking and pharmacophore modeling, can provide valuable insights into how this compound binds to PXR and can help in the design of future derivatives with modified properties. nih.gov These computational tools can be used to predict the binding affinity and selectivity of new compounds, thereby streamlining the drug discovery process. nih.govescholarship.org

For instance, computational modeling can be used to explore the specific molecular interactions between this compound and the PXR ligand-binding domain. This information can then be validated through experimental techniques like site-directed mutagenesis to confirm the key amino acid residues involved in binding. nih.gov Furthermore, computational approaches can be used to analyze large datasets generated from "-omics" studies, helping to identify key pathways and networks affected by this compound.

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern biomedical research. escholarship.org By applying this integrated approach to the study of this compound, researchers can accelerate the pace of discovery, leading to a more complete and nuanced understanding of its mechanism of action and its potential as a selective PXR agonist.

Q & A

Q. How should researchers address potential conflicts of interest in industry-funded this compound research?

- Methodological Answer : Disclose all funding sources and authorship contributions (following ICMJE criteria). Use independent third parties for data analysis where applicable. Pre-register studies on platforms like ClinicalTrials.gov to reduce outcome reporting bias. Publish negative results in preprint servers to balance the literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.